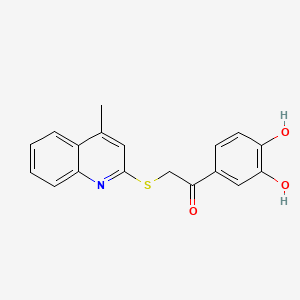
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde, also known as BPYB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPYB is a heterocyclic compound that contains both pyrimidine and benzaldehyde moieties. Its unique structure makes it an attractive candidate for use in drug discovery and other scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde as a protein kinase inhibitor involves binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been shown to have anti-cancer activity in vitro and in vivo. It has also been shown to inhibit the growth of leukemia cells and induce apoptosis. In addition, 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been reported to have anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde in lab experiments is its specificity for protein kinases. This makes it an attractive candidate for studying the role of protein kinases in various cellular processes. However, one limitation of using 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde. One area of interest is the development of more potent and selective protein kinase inhibitors based on the 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde scaffold. Another area of interest is the investigation of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde's potential applications in the treatment of inflammatory diseases. Additionally, the use of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde in combination with other drugs for cancer treatment is an area of active research.
In conclusion, 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde is a compound with potential applications in drug discovery and other scientific research fields. Its unique structure and specificity for protein kinases make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde can be synthesized using a variety of methods, including the reaction of 5-bromo-2-chloropyrimidine with thiophenol in the presence of a base. The resulting product is then reacted with benzaldehyde to produce 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been studied for its potential applications in drug discovery, particularly as an inhibitor of protein kinase enzymes. Protein kinases are enzymes that play a key role in cell signaling pathways and are often overactive in cancer cells. Inhibiting these enzymes can be an effective strategy for treating cancer. 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been shown to inhibit several protein kinases, including JAK2, FLT3, and ABL1.
Propiedades
IUPAC Name |
5-bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2OS/c12-9-1-2-10(8(5-9)6-15)16-11-3-4-13-7-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYAFHDKKSPRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)SC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)

![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)



![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)



![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)